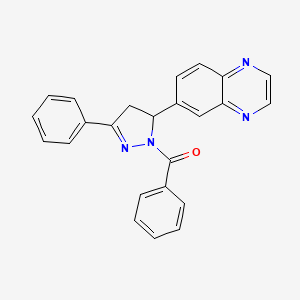
6-(1-benzoyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
An efficient synthesis of 1,3,5-trisubstituted-1H-pyrazoles was developed via cyclocondensation in 78–92% yields starting from α, β-unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst .Molecular Structure Analysis
The crystal structure of the compound 3-(4-chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole in the orthorhombic space group Pca 21 was presented and formed racemic crystals .Chemical Reactions Analysis
The reaction has simple operation, metal-free catalysis, acid or base free catalysis . As a green catalyst, vitamin B1 was found to possess favorable catalytic activity and reusability for the condensation reaction .Physical And Chemical Properties Analysis
Yield 84%, red solid, mp=237–239 °C; IR (KBr) (ν /cm −1) 3850, 3446, 3419, 3075, 2924, 1591, 1551, 1489, 1391, 1335, 1248, 1132, 1097, 1047, 847, 818, 760, 691, 559 .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Quinoxaline derivatives, including those with a structure similar to 6-(1-benzoyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline, have been synthesized and analyzed for their potential as anti-cancer drugs. These compounds have been confirmed by various techniques such as H NMR, LC-MS spectra, and single crystal X-ray diffraction. DFT calculations and molecular docking studies predicted anti-cancer activity against specific proteins, showcasing the compound's potential in pharmaceutical applications (Abad et al., 2021).
Chemical Moiety and Biological Activities
Quinoxaline and its derivatives are recognized for their broad spectrum of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties. These compounds serve as significant therapeutic agents in the pharmaceutical industry, highlighting their importance beyond structural and synthetic chemistry (Sharma et al., 2021).
Pharmacological Advances
Recent pharmacological studies have further explored the wide array of quinoxaline's applications, emphasizing its role in modern medicinal chemistry. With activities ranging from anti-cancer to antimalarial and anti-inflammatory, quinoxaline derivatives, including the specified compound, are pivotal in drug development and therapeutic interventions (Tariq et al., 2018).
Corrosion Inhibition
Quinoxaline derivatives have also been applied in the field of materials science, particularly as corrosion inhibitors for mild steel in acidic mediums. This unique application signifies the compound's versatility, extending its utility beyond biological systems to include industrial applications (Saraswat & Yadav, 2020).
Mécanisme D'action
Orientations Futures
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of this chapter is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .
Propriétés
IUPAC Name |
phenyl-(5-phenyl-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O/c29-24(18-9-5-2-6-10-18)28-23(16-21(27-28)17-7-3-1-4-8-17)19-11-12-20-22(15-19)26-14-13-25-20/h1-15,23H,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVJAFPJUZWHHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C4=CC5=NC=CN=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1-benzoyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[1-(4-Methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]pyridine](/img/structure/B2423863.png)
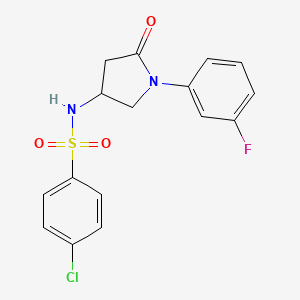
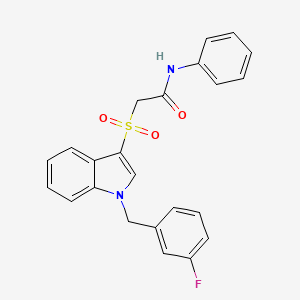
![N-([2,2'-bifuran]-5-ylmethyl)-3-(dimethylamino)benzamide](/img/structure/B2423868.png)
![6-allyl-4-(4-(benzyloxy)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2423873.png)
![N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2423874.png)
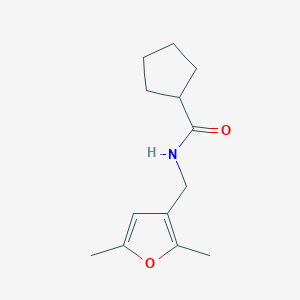
![4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine](/img/structure/B2423876.png)
![Methoxy[1-(2-methyl-1,3-thiazol-4-yl)ethylidene]amine](/img/structure/B2423877.png)
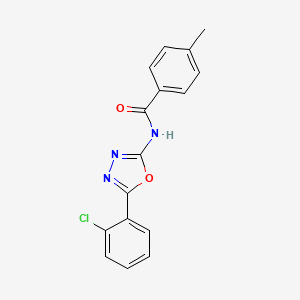


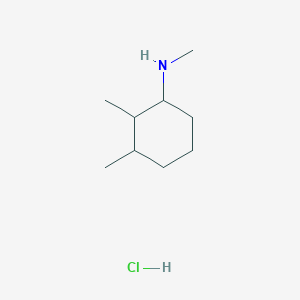
![8-(Chloromethyl)imidazo[1,5-a]pyridine](/img/structure/B2423886.png)